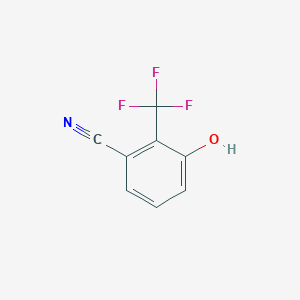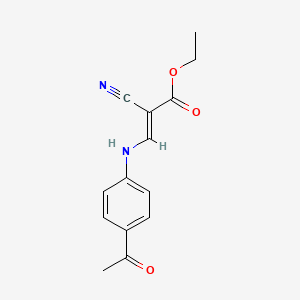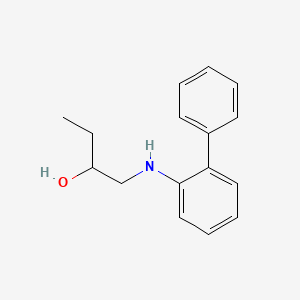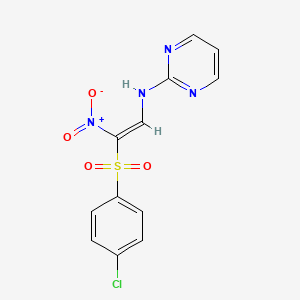
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene, also known as CSP-NPE, is a synthetic compound that has been gaining traction in scientific research due to its potential to be used as an inhibitor of enzymes. It has been used as an inhibitor in various biochemical and physiological experiments, and has been studied for its potential applications in drug design.
Mecanismo De Acción
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking the enzyme's activity. This binding is reversible and can be disrupted by the addition of a competing substrate or by increasing the concentration of the inhibitor.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its potential to inhibit the activity of enzymes involved in the biosynthesis of proteins, lipids, and carbohydrates. It has also been studied for its potential to modulate the activity of certain receptors and ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available, and it has a high affinity for many enzymes. Furthermore, it has a reversible binding mechanism, which allows it to be used in reversible inhibition experiments. However, there are also some limitations to using this compound in lab experiments. For example, its binding mechanism is relatively weak, which can lead to inconsistent results. Additionally, it is not as specific as other inhibitors, which can lead to unwanted effects on other enzymes.
Direcciones Futuras
The potential future directions for 1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene include further research into its mechanism of action and its potential effects on biochemical and physiological processes. Additionally, further research into its potential applications in drug design and its potential to modulate the activity of certain receptors and ion channels could be explored. Additionally, further research into its potential to be used as an inhibitor of enzymes involved in the biosynthesis of proteins, lipids, and carbohydrates could be conducted. Finally, further research into its advantages and limitations for lab experiments could be conducted in order to optimize its use in laboratory settings.
Métodos De Síntesis
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene is synthesized by a two-step process. First, a reaction between 4-chlorophenylsulfonyl chloride and 1-nitro-2-(pyrimidin-2-ylamino)ethene is carried out in the presence of triethylamine. This reaction yields the desired compound, this compound. The second step involves purification of the compound using column chromatography.
Aplicaciones Científicas De Investigación
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene has been used as an inhibitor in various biochemical and physiological experiments. In particular, it has been used as an inhibitor of enzymes such as tyrosine kinases, serine proteases, and cytochrome P450. It has also been studied for its potential applications in drug design.
Propiedades
IUPAC Name |
N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O4S/c13-9-2-4-10(5-3-9)22(20,21)11(17(18)19)8-16-12-14-6-1-7-15-12/h1-8H,(H,14,15,16)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPMMTOESQULLU-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B6331097.png)
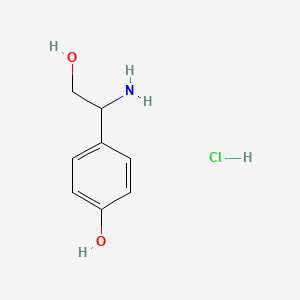

![4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid](/img/structure/B6331113.png)
